

Application Notes and Protocols: 6-Hydroxypyridazine-3-carboxylic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 6-Hydroxypyridazine-3-carboxylic acid

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Introduction

6-Hydroxypyridazine-3-carboxylic acid is a versatile heterocyclic scaffold that serves as a crucial starting material and key intermediate in the synthesis of a wide array of biologically active molecules. Its inherent structural features, including the pyridazine ring and the carboxylic acid moiety, make it an attractive building block for the development of novel therapeutic agents. This document provides an overview of its applications in medicinal chemistry, focusing on its use in the development of enzyme inhibitors, and furnishes detailed protocols for the synthesis and biological evaluation of its derivatives.

Applications in Medicinal Chemistry

The pyridazine nucleus is a common motif in many medicinally important compounds, exhibiting a broad spectrum of pharmacological activities. **6-Hydroxypyridazine-3-carboxylic acid**, in particular, has been utilized as a precursor for the synthesis of compounds targeting various enzymes implicated in disease pathogenesis. Key therapeutic areas of investigation for its derivatives include:

- Anti-inflammatory Agents: Derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and Carbonic Anhydrases (CAs).
- Neurological Disorders: The scaffold has been used to develop inhibitors of Dopamine β -hydroxylase, an enzyme involved in the biosynthesis of norepinephrine, suggesting potential applications in conditions like Parkinson's disease and hypertension.
- Infectious Diseases: The pyridazine core is being explored for the development of metallo- β -lactamase (MBL) inhibitors, which could help combat antibiotic resistance.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various pyridazine derivatives, showcasing the potential of the **6-hydroxypyridazine-3-carboxylic acid** scaffold in generating potent enzyme inhibitors.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by 4-(6-Oxopyridazin-1-yl)benzenesulfonamide Derivatives[1][2]

Compound	hCA I (Ki, nM)	hCA II (Ki, nM)	hCA IX (Ki, nM)	hCA XII (Ki, nM)
3	23.5	45.1	45.1	5.3
5a	89.3	98.3	14.8	-
5b	116.3	106.4	12.3	-
5c	221.5	79.1	4.9	18.4
7a	48.3	52.3	52.3	13.3
7b	52.6	58.1	58.1	17.2
7c	185.9	123.5	19.4	-
7d	123.5	185.9	22.8	-
7e	362.8	88.2	6.4	-
7f	165.8	-	-	8.7

Table 2: Inhibition of Cyclooxygenase (COX) Isoforms by Pyridazine Derivatives[3][4]

Compound	COX-1 (IC ₅₀ , nM)	COX-2 (IC ₅₀ , nM)	Selectivity Index (SI = IC ₅₀ COX-1 / IC ₅₀ COX-2)
9a	330	15.50	21.29
9b	-	17.50	-
12	-	17.10	-
16b	315	16.90	18.63
17	-	17.70	-
4c	-	0.26 μM	-
6b	-	0.18 μM	6.33
Celecoxib	320	17.79	17.98
Indomethacin	220	-	0.50

Table 3: Dopamine β-Hydroxylase Inhibition[5]

Compound	Inhibitory Activity
6-Benzylaminopyridazine-3-carboxylic acid	Potent, comparable to Fusaric acid

Experimental Protocols

Synthesis Protocols

Protocol 1: General Synthesis of 4-(6-Oxopyridazin-1-yl)benzenesulfonamides[2]

This protocol describes a representative synthesis of multi-target anti-inflammatory agents starting from a precursor that can be derived from **6-hydroxypyridazine-3-carboxylic acid**.

- Step 1: Synthesis of 4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (3)

- React commercially available 4-hydrazinylbenzenesulfonamide with maleic anhydride in water under reflux conditions.
- The resulting intermediate is then cyclized to yield the pyridazinone core.
- Step 2: Alkylation/Benzylation of the Pyridazinone Scaffold (Compounds 5a-c)
 - Dissolve 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide in a suitable solvent (e.g., DMF).
 - Add a base (e.g., K₂CO₃) and the corresponding benzyl bromide derivative.
 - Stir the reaction mixture at room temperature until completion.
 - Purify the product by crystallization or column chromatography.
- Step 3: Sulfenylation of the Pyridazinone Scaffold (Compounds 7a-f)
 - Dissolve 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide in pyridine.
 - Cool the mixture to 0-5 °C.
 - Add the appropriate sulfonyl chloride dropwise.
 - Stir the reaction for 1 hour at 5 °C.
 - Purify the product by crystallization or column chromatography.

Protocol 2: General Synthesis of 6-Alkylaminopyridazine-3-carboxylic Acids[5]

This protocol outlines a general method for the synthesis of dopamine β-hydroxylase inhibitors.

- Step 1: Chlorination and Esterification of **6-Hydroxypyridazine-3-carboxylic acid**
 - Treat **6-hydroxypyridazine-3-carboxylic acid** with a chlorinating agent (e.g., POCl₃) to obtain 6-chloropyridazine-3-carbonyl chloride.
 - React the acid chloride with methanol to yield methyl 6-chloropyridazine-3-carboxylate.

- Step 2: Amination
 - React methyl 6-chloropyridazine-3-carboxylate with ammonia to form methyl 6-aminopyridazine-3-carboxylate.
- Step 3: Condensation with Primary Amines
 - Condense methyl 6-aminopyridazine-3-carboxylate with the desired primary amine (e.g., benzylamine) to yield the corresponding 6-alkylaminopyridazine-3-carboxamide.
- Step 4: Hydrolysis
 - Hydrolyze the resulting amide in the presence of an acid or base to obtain the final 6-alkylaminopyridazine-3-carboxylic acid derivative.

Biological Assay Protocols

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay[6][7][8]

This assay is used to determine the inhibitory potency of compounds against various carbonic anhydrase isoforms.

- Principle: The assay measures the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 405 nm.
- Materials:
 - Human carbonic anhydrase isoforms (I, II, IX, XII)
 - p-Nitrophenyl acetate (p-NPA)
 - Tris-HCl buffer (pH 7.4)
 - Test compounds and a known inhibitor (e.g., acetazolamide)
 - 96-well microplate and reader
- Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound solution.
- Incubate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.
- Initiate the reaction by adding the p-NPA substrate solution.
- Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
- Calculate the rate of reaction and determine the IC50 and/or Ki values by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay[9][10][11][12]

This fluorometric assay is used to screen for inhibitors of COX-1 and COX-2.

- Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then detected by a fluorescent probe.
- Materials:
 - Human recombinant COX-1 and COX-2 enzymes
 - COX Assay Buffer
 - COX Probe
 - Arachidonic acid (substrate)
 - Test compounds and known inhibitors (e.g., indomethacin for COX-1, celecoxib for COX-2)
 - 96-well opaque plate and fluorescence plate reader
- Procedure:

- Prepare serial dilutions of the test inhibitors.
- In a 96-well plate, add the assay buffer, the respective COX enzyme, and the test inhibitor.
- Prepare a reaction mix containing the assay buffer and COX probe.
- Add the reaction mix to each well.
- Initiate the reaction by adding the arachidonic acid solution.
- Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
- Calculate the rate of reaction and determine the IC50 values from the dose-response curves.

Protocol 5: Dopamine β -Hydroxylase (DBH) Inhibition Assay[13][14]

This assay determines the ability of compounds to inhibit the conversion of dopamine to norepinephrine.

- Principle: The activity of DBH is measured by quantifying the amount of norepinephrine produced from its substrate, dopamine. The product can be detected using various methods, including HPLC with electrochemical detection or a coupled enzymatic assay.
- Materials:
 - Purified DBH enzyme or tissue homogenate containing DBH
 - Dopamine hydrochloride (substrate)
 - Ascorbic acid (cofactor)
 - Catalase
 - Fumarate
 - Buffer (e.g., Tris-HCl)
 - Test compounds

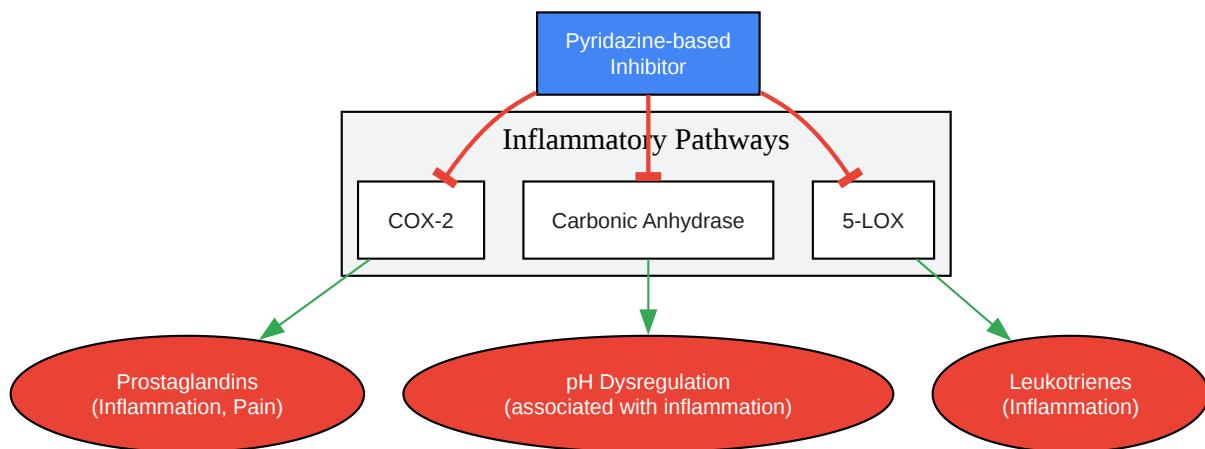
- Procedure:
 - Prepare a reaction mixture containing the buffer, cofactors, and the test compound at various concentrations.
 - Add the DBH enzyme to the mixture and pre-incubate.
 - Initiate the reaction by adding the dopamine substrate.
 - Incubate at 37°C for a defined period.
 - Stop the reaction (e.g., by adding acid).
 - Quantify the amount of norepinephrine formed using a suitable analytical method.
 - Calculate the percentage of inhibition and determine the IC50 values.

Visualizations



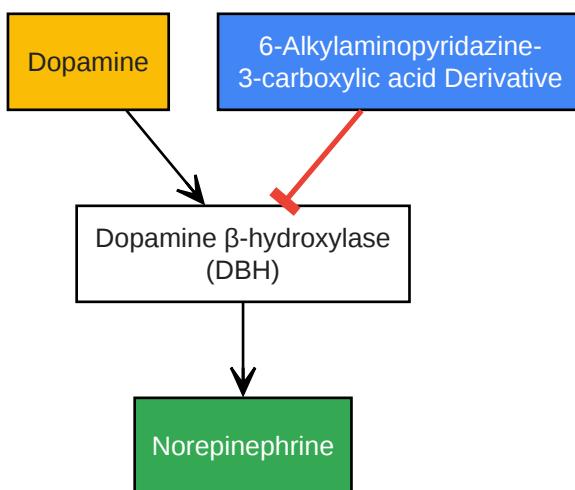
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Caption: Experimental workflow for the development of pyridazine-based enzyme inhibitors.



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Caption: Multi-target inhibition of inflammatory enzymes by pyridazine derivatives.



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Caption: Inhibition of norepinephrine biosynthesis via dopamine β -hydroxylase.

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